

Physical and chemical properties of tert-butyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tert-butyl oxirane-2-carboxylate

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An In-Depth Technical Guide to tert-Butyl Oxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-butyl oxirane-2-carboxylate**, a valuable building block in organic synthesis and drug discovery. The information is presented to support researchers and scientists in its effective application.

Core Physical and Chemical Properties

Tert-butyl oxirane-2-carboxylate, with the CAS number 92223-80-8, is a chiral epoxide ester that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of tert-Butyl Oxirane-2-carboxylate



Property	Value	Source
Molecular Formula	C7H12O3	[2]
Molecular Weight	144.17 g/mol	[1][2]
Appearance	Liquid	
Boiling Point (Predicted)	156.5 ± 15.0 °C	[1]
Density (Predicted)	1.096 ± 0.06 g/cm ³	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	

Synthesis and Purification

The synthesis of **tert-butyl oxirane-2-carboxylate** is primarily achieved through two main synthetic routes: the Darzens condensation and the epoxidation of tert-butyl acrylate.

Synthesis via Darzens Condensation

The Darzens condensation involves the reaction of an α -haloester with a ketone or aldehyde in the presence of a base to form an α,β -epoxy ester (glycidic ester).[3][4] For the synthesis of **tert-butyl oxirane-2-carboxylate**, this would typically involve the reaction of tert-butyl chloroacetate with formaldehyde.

Experimental Protocol: Darzens Condensation (General Procedure)

A detailed, specific protocol for the synthesis of **tert-butyl oxirane-2-carboxylate** via Darzens condensation is not readily available in the public domain. However, a general procedure for a similar Darzens reaction is as follows:

- To a solution of an aldehyde (1.0 equivalent) and an α-halo ester (1.5 equivalents) in an anhydrous solvent such as acetonitrile, a strong, non-nucleophilic base like P₁-t-Bu is added at a controlled temperature (e.g., 25 °C).[5]
- The reaction mixture is stirred for a specified time, and the progress is monitored by techniques like thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.[5]



• The crude product is then purified by flash chromatography on silica gel.[5][6]

Logical Relationship of Darzens Condensation



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Caption: Darzens condensation for tert-butyl oxirane-2-carboxylate synthesis.

Synthesis via Epoxidation of tert-Butyl Acrylate

The epoxidation of tert-butyl acrylate using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is another common method for synthesizing **tert-butyl oxirane-2-carboxylate**. [7][8][9][10] This reaction proceeds via a concerted mechanism, leading to the formation of the epoxide ring.[10]

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

While a specific, detailed protocol for the epoxidation of tert-butyl acrylate is not available, a general procedure for m-CPBA epoxidation is as follows:

- The alkene (e.g., tert-butyl acrylate) is dissolved in a suitable inert solvent, such as dichloromethane.
- m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- The reaction is stirred until completion, as indicated by TLC.
- The reaction mixture is then washed with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.



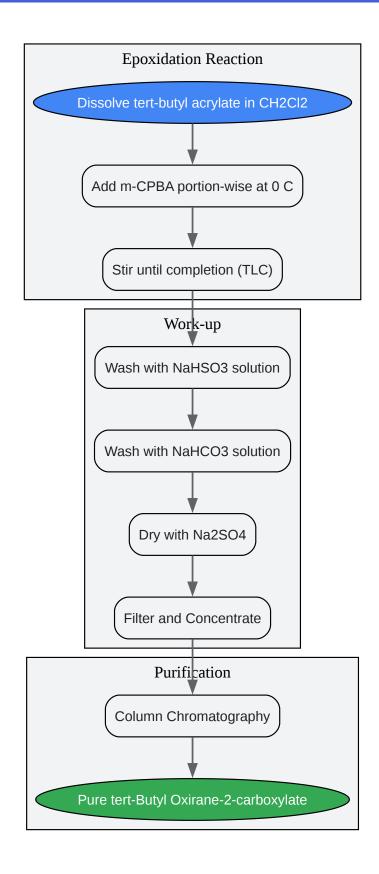




- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.[11]

Experimental Workflow for Epoxidation and Purification





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Caption: Workflow for synthesis and purification via epoxidation.



Purification

Purification of **tert-butyl oxirane-2-carboxylate** is typically achieved by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[6]

Experimental Protocol: Column Chromatography (General Procedure)

- A slurry of silica gel in the chosen eluent is packed into a chromatography column.[12]
- The crude product, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.[12]
- The eluent is passed through the column under positive pressure.[12]
- Fractions are collected and analyzed by TLC to identify those containing the pure product.
- The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.[6]

Chemical Reactivity and Applications

The primary reactivity of **tert-butyl oxirane-2-carboxylate** is centered around the strained three-membered epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This reactivity makes it a valuable precursor for the synthesis of β -substituted α -hydroxy esters.

The ring-opening can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the nucleophile attacks the more substituted carbon atom after protonation of the epoxide oxygen.

Common nucleophiles used in ring-opening reactions include amines, alcohols, and water (hydrolysis). The reaction with amines is a particularly useful method for the synthesis of β -amino alcohols, which are important structural motifs in many biologically active compounds. [13]

Signaling Pathway of Nucleophilic Ring-Opening





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Caption: General pathway for nucleophilic ring-opening of the epoxide.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of **tert-butyl oxirane-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxirane ring and the tert-butyl group. The chemical shifts of the oxirane protons are typically found in the range of 2.5-3.5 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet, usually around 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxirane ring (typically in the range of 40-60 ppm), the ester carbonyl carbon (around 170 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Experimental Protocol: NMR Sample Preparation (General)

- Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
 [14]

Fourier-Transform Infrared (FTIR) Spectroscopy



The FTIR spectrum of **tert-butyl oxirane-2-carboxylate** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.
- C-O-C stretch (epoxide): Bands in the region of 1250 cm⁻¹ and 800-950 cm⁻¹.
- C-H stretch (alkane): Absorptions around 2850-3000 cm⁻¹.

Experimental Protocol: FTIR Sample Preparation (for a liquid sample)

- Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl) to form a thin film.[15]
- Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal.[16][17]
- The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **tert-butyl oxirane-2-carboxylate**, the molecular ion peak (M⁺) would be expected at m/z 144. Common fragmentation patterns may include the loss of the tert-butyl group or cleavage of the ester linkage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General)

- A dilute solution of the sample is prepared in a volatile organic solvent.
- The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 type column).[18]
- The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and the mass-to-charge ratio of the resulting ions is measured.[18]

Safety and Handling



Tert-butyl oxirane-2-carboxylate is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physical and chemical properties of **tert-butyl oxirane-2-carboxylate**. For specific applications, further investigation and optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [Physical and chemical properties of tert-butyl oxirane-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2960123#physical-and-chemical-properties-of-tert-butyl-oxirane-2-carboxylate]

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